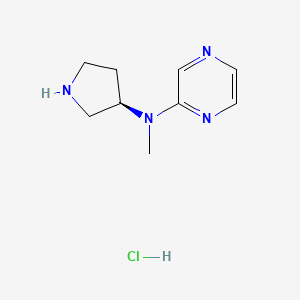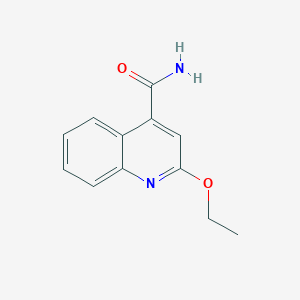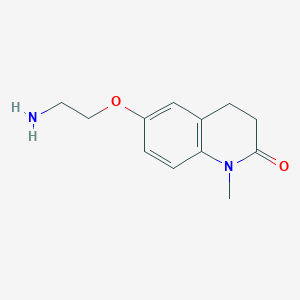
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Méthodes De Préparation
The synthesis of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline with a thiocarbonyl compound under specific conditions. One common method involves the use of hydrazine hydrate in absolute ethanol, followed by refluxing and precipitation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial enzyme systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide include:
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of various quinoline derivatives.
2,4-Dimethylquinoline: Shares a similar structure but lacks the tetrahydro and carbothioamide groups.
5,6,7,8-Tetrahydroquinoxaline: Another heterocyclic compound with similar biological activities.
The uniqueness of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60169-58-6 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-7-6-8(2)14-11-9(7)4-3-5-10(11)12(13)15/h6,10H,3-5H2,1-2H3,(H2,13,15) |
Clé InChI |
JZAKLCMOCCWOGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1CCCC2C(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)
![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)



![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)







![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)
